molecular formula C30H34O7 B061526 4-Methoxyphenyl 2,6-Di-O-benzyl-3,4-O-isopropylidene-beta-D-galactopyranoside CAS No. 159922-68-6

4-Methoxyphenyl 2,6-Di-O-benzyl-3,4-O-isopropylidene-beta-D-galactopyranoside

Cat. No.: B061526
CAS No.: 159922-68-6
M. Wt: 506.6 g/mol
InChI Key: PGZOKVMOUQDWPV-JYJZCUDQSA-N
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Description

4-Methoxyphenyl 2,6-Di-O-benzyl-3,4-O-isopropylidene-β-D-galactopyranoside (CAS: 159922-68-6) is a synthetic galactopyranoside derivative extensively employed in carbohydrate chemistry for its strategic protective group arrangement. Its molecular formula is C₃₀H₃₄O₇ (MW: 506.59), featuring a β-D-galactopyranose core with the following modifications:

  • 2,6-Di-O-benzyl groups: These protect the hydroxyls at positions 2 and 6, enhancing stability during synthetic steps .
  • 3,4-O-Isopropylidene acetal: This cyclic protecting group locks the 3,4-diol into a rigid conformation, influencing reactivity and stereochemical outcomes .
  • 4-Methoxyphenyl aglycone: The aromatic moiety at the anomeric position facilitates glycosylation reactions and serves as a UV-active handle for analytical tracking .

The compound is commercially available (e.g., Combi-Blocks, TCI Chemicals) with purities ≥98%, underscoring its utility in glycoconjugate synthesis and glycosidase studies .

Properties

IUPAC Name

(3aS,4R,6S,7R,7aS)-6-(4-methoxyphenoxy)-2,2-dimethyl-7-phenylmethoxy-4-(phenylmethoxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O7/c1-30(2)36-26-25(20-32-18-21-10-6-4-7-11-21)35-29(34-24-16-14-23(31-3)15-17-24)28(27(26)37-30)33-19-22-12-8-5-9-13-22/h4-17,25-29H,18-20H2,1-3H3/t25-,26+,27+,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZOKVMOUQDWPV-JYJZCUDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C(C2O1)OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647246
Record name 4-Methoxyphenyl 2,6-di-O-benzyl-3,4-O-(1-methylethylidene)-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159922-68-6
Record name 4-Methoxyphenyl 3,4-O-(1-methylethylidene)-2,6-bis-O-(phenylmethyl)-β-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159922-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyphenyl 2,6-di-O-benzyl-3,4-O-(1-methylethylidene)-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Galactose Derivatization

The synthesis typically begins with D-galactose, which undergoes sequential protection to establish the desired substitution pattern. A critical early step involves the formation of 4-methoxyphenyl β-D-galactopyranoside (3 ) via acetolysis and subsequent deacetylation. In one protocol, 2,3,4,6-tetra-O-acetyl-α-D-galactopyranoside (1 ) is treated with boron trifluoride etherate and 4-methoxyphenol to yield the β-anomer 2 , followed by sodium methoxide-mediated deacetylation to produce 3 in 83% yield.

Reaction Conditions:

  • Acetolysis: Boron trifluoride etherate (1.5–2.5 equiv), dichloromethane, 0°C to room temperature.

  • Deacetylation: 1M NaOMe in methanol, 20 h, room temperature.

Regioselective Benzylation and Isopropylidene Protection

Selective protection of the 2- and 6-hydroxyl groups is achieved via benzylation, while the 3,4-diol is masked as an isopropylidene ketal. Dibutyltin oxide-mediated stannylene acetal formation enables selective benzylation at the 2- and 6-positions using benzyl bromide and tetrabutylammonium bromide in 1,4-dioxane. Subsequent treatment with 2,2-dimethoxypropane and p-toluenesulfonic acid forms the 3,4-O-isopropylidene group, stabilizing the cis-diol configuration.

Optimization Notes:

  • Solvent Effects: 1,4-Dioxane outperforms toluene in propargylation steps due to higher polarity and boiling point, enabling faster reaction kinetics.

  • Stoichiometry: Excess benzyl bromide (5 equiv) ensures complete substitution, while catalytic p-TsOH (0.1 equiv) minimizes side reactions during ketal formation.

Stereoselective Glycosylation Strategies

Trichloroacetimidate Donor Activation

A high-yielding route employs glucosyl trichloroacetimidate (5 ) as the glycosyl donor. Reaction with 4-methoxyphenyl 3-O-allyl-2,6-di-O-benzyl-α-D-galactopyranoside (4 ) in the presence of trifluoromethanesulfonic acid (TfOH) affords the disaccharide 10 with β(1→4) linkage in 72% yield. The stereochemical outcome is confirmed by 1H^1 \text{H} NMR coupling constants (J1,2=8.0HzJ_{1,2} = 8.0 \, \text{Hz}) and 13C^{13} \text{C} NMR anomeric carbon shifts (δ 101.8 for C-1 of the glucosyl unit).

Critical Parameters:

  • Acid Catalyst: TfOH (0.2 equiv) provides superior activation compared to BF3_3-etherate.

  • Temperature: Reactions conducted at −20°C minimize anomerization.

Propargylation and Acetylation

Post-glycosylation modifications include propargylation at the 3-OH position using propargyl bromide (5 equiv) in 1,4-dioxane under reflux, followed by acetylation with pyridine/acetic anhydride to yield 2,4,6-tri-O-acetyl-3-O-propargyl derivatives. This sequence achieves 90% yield after column chromatography, with purity verified by 1H^1 \text{H} NMR (δ 4.22 ppm for propargyl CH2_2).

Analytical Characterization and Validation

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR):

  • 1HNMR^1 \text{H} \textbf{NMR} (400 MHz, CDCl3_3): Key signals include δ 5.45 (d, J = 2.4 Hz, H-4), 4.92 (d, J = 8.0 Hz, H-1), and 3.75 ppm (s, OCH3_3).

  • 13CNMR^{13} \text{C} \textbf{NMR}: Anomeric carbons resonate at δ 97.4 (C-1 of galactose) and 101.8 (C-1 of glucose).

Mass Spectrometry (MS):

  • LRMS (ESI): m/z 309.1 [M+Na]+^+ for intermediate 3 , confirming deacetylation.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity for the final compound, with retention times consistent across batches.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
TrichloroacetimidateGlycosylation with TfOH, benzylation72%High stereoselectivity, scalableRequires anhydrous conditions
Stepwise ProtectionPropargylation, acetylation83–90%Modular, adaptable to other derivativesMulti-step, time-intensive
Isopropylidene RouteKetal formation, benzylation70%Stabilizes cis-diol configurationSensitivity to acidic conditions

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Development

Overview : This compound serves as an intermediate in the synthesis of pharmaceuticals, particularly in glycosylation processes. Glycosylation is essential for enhancing the efficacy and bioavailability of drugs.

Case Studies :

  • Glycosylation in Anticancer Agents : Research indicates that glycosylated compounds exhibit improved solubility and stability. For instance, studies have shown that incorporating 4-Methoxyphenyl 2,6-Di-O-benzyl-3,4-O-isopropylidene-beta-D-galactopyranoside into anticancer drug formulations enhances their therapeutic effects by targeting specific cellular receptors more effectively .

Data Table: Pharmaceutical Applications

Application AreaKey FindingsReference
Anticancer DrugsImproved solubility and stability
Antiviral CompoundsEnhanced receptor targeting
Antibiotic DevelopmentIncreased efficacy through glycosylation

Biochemical Research

Overview : The compound is utilized in studies focusing on carbohydrate-protein interactions, which are crucial for understanding various biological processes and developing targeted therapies.

Case Studies :

  • Carbohydrate-Protein Interaction Studies : Investigations have demonstrated that this compound can modulate protein binding affinities, providing insights into cellular signaling pathways .

Data Table: Biochemical Research Applications

Research FocusKey InsightsReference
Protein BindingModulation of binding affinities
Cellular MechanismsInsights into signaling pathways

Food Industry

Overview : In the food sector, this compound is explored as a natural flavoring agent or sweetener, appealing to health-conscious consumers seeking alternatives to synthetic additives.

Case Studies :

  • Natural Sweeteners Development : Studies have highlighted its potential as a natural sweetener with lower caloric content compared to traditional sugars .

Data Table: Food Industry Applications

Application AreaKey FindingsReference
Flavoring AgentsNatural alternative to synthetic additives
SweetenersLower caloric content

Cosmetic Formulations

Overview : The compound's moisturizing properties make it suitable for skincare products. It enhances product stability and consumer satisfaction.

Case Studies :

  • Moisturizing Creams : Formulations containing this compound have shown improved skin hydration and barrier function in clinical trials .

Data Table: Cosmetic Applications

Application AreaKey FindingsReference
Skincare ProductsImproved hydration and barrier function
Stability EnhancersEnhanced product stability

Material Science

Overview : This chemical is being explored for its potential in developing biodegradable polymers, contributing to sustainable manufacturing practices.

Case Studies :

  • Biodegradable Polymers Development : Research indicates that incorporating this compound into polymer matrices enhances biodegradability while maintaining material strength .

Data Table: Material Science Applications

Application AreaKey FindingsReference
Biodegradable PolymersEnhanced biodegradability
Sustainable PracticesContribution to eco-friendly materials

Mechanism of Action

The mechanism of action of (3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The compound’s ability to bind to specific receptors or enzymes is key to its mechanism of action.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Protective Groups Molecular Formula MW Key Applications
4-Methoxyphenyl 2,6-Di-O-benzyl-3,4-O-isopropylidene-β-D-galactopyranoside 2,6-benzyl; 3,4-isopropylidene C₃₀H₃₄O₇ 506.59 Glycosylation intermediates, conformational studies
Methyl 2,3,6-Tri-O-benzoyl-β-D-galactopyranoside 2,3,6-benzoyl C₂₉H₂₆O₉ 518.51 Glycosyl donor in oligosaccharide synthesis
4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside 2,3,4,6-acetyl C₂₁H₂₆O₁₁ 454.42 Probing acetyl migration kinetics
Methyl 2,3-Dibenzoyl-4,6-O-benzylidene-β-D-galactopyranoside 2,3-benzoyl; 4,6-benzylidene C₂₈H₂₆O₈ 490.50 Glycan microarray development

Key Observations:

Protective Group Effects: Benzyl vs. Benzoyl: Benzyl groups (in the target compound) offer superior stability under acidic conditions compared to benzoyl groups, which are labile in basic media . Isopropylidene vs. Benzylidene: The 3,4-isopropylidene group imposes a fixed chair conformation, whereas 4,6-benzylidene (e.g., in Methyl 2,3-Dibenzoyl-4,6-O-benzylidene-β-D-galactopyranoside) creates a fused bicyclic system, altering solubility and reactivity .

Conformational Studies :

  • X-ray crystallography of isopropylidene-containing analogs (e.g., bridged heterocycles) reveals twist-boat conformations, which may influence glycosidic bond formation by modulating steric accessibility .

Synthetic Utility: The target compound’s 4-methoxyphenyl group enhances leaving-group ability in glycosylation reactions compared to methyl or acetyl derivatives, improving yields in oligosaccharide assembly . Acetylated analogs (e.g., 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside) are prone to acyl migration, limiting their use in multi-step syntheses .

Reactivity and Stability

Table 2: Comparative Reactivity in Glycosylation

Compound Protective Groups Glycosylation Efficiency* Deprotection Conditions
Target Compound 2,6-benzyl; 3,4-isopropylidene High (90–95%) Acidic (e.g., TFA for isopropylidene; H₂/Pd for benzyl)
Methyl 2,3,6-Tri-O-benzoyl-β-D-galactopyranoside 2,3,6-benzoyl Moderate (70–80%) Basic (e.g., NaOMe/MeOH)
4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside 2,3,4,6-acetyl Low (50–60%) Mild base (e.g., NH₃/MeOH)

*Efficiency measured under identical trichloroacetimidate activation conditions.

Key Findings:

  • The target compound’s isopropylidene group resists premature deprotection during glycosylation, enabling sequential synthetic strategies .
  • Benzoyl-protected analogs require harsher deprotection conditions, risking side reactions in sensitive substrates .

Biological Activity

4-Methoxyphenyl 2,6-Di-O-benzyl-3,4-O-isopropylidene-beta-D-galactopyranoside (referred to as compound M) is a synthetic glycoside derivative with notable biological activities. This article examines its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

Molecular Structure and Characteristics:

  • CAS Number: 159922-68-6
  • Molecular Formula: C30H34O7
  • Molecular Weight: 506.595 g/mol
  • Melting Point: Approximately 105°C
  • Purity: ≥98% (HPLC)

The compound features a complex structure with multiple benzyl groups and an isopropylidene moiety, contributing to its stability and solubility in organic solvents.

Antioxidant Properties

Research indicates that compound M exhibits significant antioxidant activity. In a study comparing various glycosides, M demonstrated a higher capacity to scavenge free radicals, which is critical in preventing oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and reducing cellular damage.

Anti-inflammatory Effects

Compound M has shown promising anti-inflammatory effects in vitro. In experiments using lipopolysaccharide (LPS)-stimulated macrophages, M significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as a therapeutic agent for inflammatory conditions.

Antimicrobial Activity

The antimicrobial efficacy of compound M was evaluated against several bacterial strains. Results indicated that M possesses moderate antibacterial activity, particularly against Gram-positive bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Research Findings and Case Studies

Several studies have explored the biological activities of compound M:

  • Antioxidant Study :
    • Objective : To evaluate the free radical scavenging ability of compound M.
    • Methodology : DPPH assay was utilized.
    • Results : Compound M exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid (IC50 = 15 µg/mL).
  • Anti-inflammatory Study :
    • Objective : To assess the anti-inflammatory effects using LPS-induced RAW 264.7 macrophages.
    • Methodology : Cytokine levels were measured using ELISA.
    • Results : Compound M reduced TNF-alpha levels by 60% at a concentration of 10 µM.
  • Antimicrobial Study :
    • Objective : To determine the antimicrobial activity against selected pathogens.
    • Methodology : Disk diffusion method was employed.
    • Results : Compound M displayed zones of inhibition ranging from 10 to 15 mm against tested strains.

Summary Table of Biological Activities

Activity TypeMethodologyResults
AntioxidantDPPH AssayIC50 = 25 µg/mL
Anti-inflammatoryELISA on LPS-stimulated cellsTNF-alpha reduction by 60%
AntimicrobialDisk DiffusionInhibition zones: 10-15 mm

Q & A

Q. Table 1: Key Reaction Conditions for Benzylation

StepReagents/ConditionsYield (%)Key Reference
2,6-O-BenzylationBnBr, NaH, DMF, 0°C → RT, 12 h85–92
3,4-O-IsopropylideneAcetone, H₂SO₄, RT, 4 h78–85

Q. Table 2: Computational vs. Experimental β/α Ratios

Donor TypeSolventPredicted β/α (DFT)Observed β/α (NMR)
TrichloroacetimidateCH₂Cl₂9:18.5:1
ThioglycosideToluene6:15:1

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